molecular formula C12H13ClO2 B2770066 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione CAS No. 1343178-85-7

1-(3-Chlorophenyl)-4-methylpentane-1,3-dione

Cat. No.: B2770066
CAS No.: 1343178-85-7
M. Wt: 224.68
InChI Key: HNAWAPMXRNHGOE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group attached to a pentane backbone with two ketone functionalities

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific molecular structure of this compound .

Cellular Effects

Based on its molecular structure, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-methylpentane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methylpentan-2-one.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the aldol condensation, followed by dehydration to form the desired diketone.

    Industrial Production: In an industrial setting, the process may be optimized using catalysts and controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone into corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Scientific Research Applications

1-(3-Chlorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-methylpentane-1,3-dione can be compared with other similar compounds:

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAWAPMXRNHGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343178-85-7
Record name 1-(3-chlorophenyl)-4-methylpentane-1,3-dione
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